4-Methoxy-2-methylbenzo[d]thiazole
Description
4-Methoxy-2-methylbenzo[d]thiazole (CAS: Not explicitly provided; referred to as compound 22a in ) is a benzothiazole derivative characterized by a methoxy group at the 4-position and a methyl group at the 2-position of the fused aromatic ring system. Its synthesis involves quaternization of 2-methylbenzo[d]thiazole with alkyl halides under solvent-free conditions, achieving high yields (e.g., 91% for a heptyl analog in ). Structural validation is supported by spectroscopic
- ¹H NMR (DMSO-d6): δ 8.30–8.22 (m, 1H), 4.36 (s, 3H, methoxy), 2.93 (s, 3H, methyl) .
- HPLC-MS: m/z 178.07 [M]+, confirming molecular formula C10H12NOS .
The methoxy group enhances solubility in polar solvents, while the methyl group stabilizes the thiazole ring, influencing reactivity and biological interactions.
Properties
IUPAC Name |
4-methoxy-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-10-9-7(11-2)4-3-5-8(9)12-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOBUQBWIXBEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazonium Salt Formation and Reduction
A prominent method involves the diazotization of 4-methoxy-2-aminobenzothiazole followed by reduction to introduce the hydrazine moiety, which is subsequently cyclized. In a patented approach, 4-methyl-2-aminobenzothiazole undergoes diazotization with sodium nitrite in the presence of tetrafluoroboric acid at 0–5°C to form a stable diazonium tetrafluoroborate intermediate. Substituting the methyl group with methoxy in the starting material adapts this route for 4-methoxy derivatives.
The reduction step employs stannous chloride-hydrochloric acid or freshly prepared sulfites. Stannous chloride enhances yield (up to 95%) by forming complexes with tetrafluoroborate, stabilizing the diazonium intermediate. In contrast, sodium sulfite reduces decomposition byproducts, achieving 85–90% purity.
Table 1: Comparative Yields for Reduction Agents
| Reducing Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Stannous chloride | 0–5 | 95 | 99.0 |
| Sodium sulfite | 90–95 | 88 | 92.5 |
Disulfide Cyclization Strategies
One-Pot Synthesis from Bis(2-nitrophenyl)disulfides
A scalable one-pot method synthesizes 2-alkyl-substituted benzothiazoles from bis-(4-methoxy-2-nitrophenyl)disulfides. Reacting the disulfide with sodium dithionite in acetic acid under reflux (16 h, 90–95°C) yields 5-methoxy-2-methylbenzo[d]thiazole with 95% efficiency. Adjusting substituent positions on the disulfide precursor allows access to 4-methoxy analogs.
Mechanistic Insight : The reaction proceeds via nitro group reduction to amine, followed by intramolecular cyclization and sulfur-sulfur bond cleavage. This method avoids hazardous hydrazine hydrate, aligning with green chemistry principles.
Demethylation and Functional Group Interconversion
Pyridine Hydrochloride-Mediated Demethylation
High-temperature demethylation using pyridine hydrochloride (200°C, 30 min) converts 2-cyano-6-methoxybenzothiazole to 2-cyano-6-hydroxybenzothiazole (99% yield). Adapting this protocol, 4-methoxy-2-methylbenzo[d]thiazole can be synthesized by substituting the starting material with a methoxy precursor. Post-reaction purification via silica chromatography ensures >95% purity.
Optimization and Industrial Scalability
Solvent and Temperature Effects
Water as a solvent in diazotization-reduction routes simplifies post-processing and reduces costs. Conversely, acetic acid in disulfide cyclization enhances reaction rates but requires corrosion-resistant equipment.
Catalytic and Reagent Innovations
Tetrafluoroboric acid outperforms hydrochloric acid in diazotization, minimizing side reactions. Freshly prepared sulfites prevent diazonium salt decomposition, critical for large-scale production.
Applications and Derivative Synthesis
This compound serves as a precursor to tricyclazole, a fungicide, via cyclization with formic acid. Its electron-rich structure also facilitates pharmaceutical derivatization, such as antiviral and anticancer agents .
Chemical Reactions Analysis
Acetylation Under Friedel-Crafts Conditions
4-Methoxy-2-methylbenzo[d]thiazole reacts with acetyl chloride in the presence of aluminum chloride (AlCl₃) to form acetylated derivatives. This reaction occurs despite the compound’s resistance to other electrophilic agents under standard conditions . The methoxy group activates the aromatic ring toward electrophilic substitution, directing acetyl groups to specific positions (likely para to the methoxy substituent).
Key Reaction Data :
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Acetyl chloride, AlCl₃, RT | Acetylated benzothiazole | N/A* | |
| *Exact yield not specified in available data. |
Stability in Non-Acidic Media
The compound remains inert under non-acidic or non-catalytic conditions. For example, it does not react with weaker electrophiles or in the absence of Lewis acids like AlCl₃ . This stability highlights the necessity of strong electrophilic agents for functionalization.
Heterocyclic Coupling Reactions
While direct evidence for this compound is limited, analogous benzothiazoles participate in coumarin-thiazole hybrid synthesis . For instance:
-
4-Hydroxycoumarin derivatives react with bromoalkoxy intermediates to form fused heterocycles .
-
Similar reactivity could occur if the methoxy group is demethylated to a hydroxyl group, enabling nucleophilic substitution or oxidative coupling .
Proposed Reaction Pathway :
-
Demethylation of 4-methoxy to 4-hydroxy (e.g., using BBr₃).
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Coupling with brominated coumarins or aryl halides via SNAr or Ullmann-type reactions .
Functionalization via Microwave-Assisted Cyclization
Benzothiazoles with methoxy substituents undergo rapid cyclization under microwave irradiation . For example:
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2-Aminothiophenol and 4-methoxybenzaldehyde form 2-(4-methoxyphenyl)benzo[d]thiazole in solvent-free conditions .
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This methodology could extend to derivatives of this compound for introducing aryl or alkyl side chains .
Mass Spectral Fragmentation Patterns
The mass spectrum of this compound derivatives shows characteristic fragmentation:
-
Loss of methyl (–15 amu) and methoxy (–31 amu) groups.
Comparative Reactivity of Substituted Benzothiazoles
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzo[d]thiazole core with methoxy and methyl substituents, which enhance its solubility and biological activity. The structural formula can be represented as follows:
This unique structure contributes to its potential as a pharmaceutical agent and a building block in organic synthesis.
Medicinal Chemistry
4-Methoxy-2-methylbenzo[d]thiazole has been explored for its antitumor properties. Research indicates that compounds with similar structures exhibit potent inhibitory effects against various cancer cell lines, including breast, ovarian, and colon cancers. For instance, derivatives of benzothiazole have shown nanomolar activity against these cell lines, suggesting that modifications in the thiazole structure can enhance anticancer efficacy .
Biological Activities
The compound has demonstrated a range of biological activities:
- Antimicrobial Activity : Studies have indicated that benzothiazole derivatives possess significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anticonvulsant Properties : Some thiazole derivatives have shown promising anticonvulsant effects in animal models, suggesting potential applications in treating epilepsy .
- Acetylcholinesterase Inhibition : Compounds containing thiazole moieties have been investigated for their ability to inhibit acetylcholinesterase, presenting potential therapeutic applications for Alzheimer's disease .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield a range of derivatives with altered properties. This versatility allows for the development of new materials and pharmaceuticals.
Case Study 1: Anticancer Activity
A study synthesized several thiazole derivatives based on this compound and evaluated their anticancer activity against melanoma and prostate cancer cells. The results showed that modifications to the thiazole ring significantly improved antiproliferative activity from micromolar to nanomolar concentrations . The mechanism of action was attributed to the inhibition of tubulin polymerization.
Case Study 2: Antimicrobial Properties
In another investigation, researchers synthesized a series of thiazole derivatives and tested their antimicrobial efficacy against various bacterial strains. The results indicated that certain modifications enhanced antimicrobial activity, highlighting the potential for developing new antibacterial agents from this compound class .
Mechanism of Action
The mechanism by which 4-Methoxy-2-methylbenzo[d]thiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The methoxy group in this compound increases polarity compared to hydrophobic biphenylyl () or trifluoromethyl groups (). This impacts solubility and binding to biological targets.
- Synthetic Efficiency : Quaternization reactions (e.g., heptyl addition in ) proceed with high yields (>90%), suggesting scalability for derivatives.
Enzyme Inhibition
- MMP-2 Inhibition : Thiazole-carboxylic acids (e.g., MMPI-1154 in ) outperform hydroxamic acid derivatives in cardioprotection. While this compound lacks a carboxylic acid group, its methoxy substituent may modulate metalloproteinase affinity through hydrogen bonding .
- AChE Inhibition : Trifluoromethylphenyl-thiazoles () bind to acetylcholinesterase via π–π interactions with Trp286 and Tyr341. The methoxy group in this compound may weaken such interactions due to reduced electron density, suggesting lower AChE potency compared to CF₃ analogs .
Anticancer Potential
Thiazole-5-carboxamide derivatives () show moderate activity against cancer cell lines.
Biological Activity
4-Methoxy-2-methylbenzo[d]thiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by various research findings and case studies.
Anticancer Activity
Research has demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. A notable study synthesized a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which showed improved antiproliferative activity against melanoma and prostate cancer cells compared to their predecessors. The mechanism of action was linked to the inhibition of tubulin polymerization, a critical process in cell division.
Key Findings:
- In vitro Potency : SMART compounds exhibited IC50 values in the low nanomolar range (0.021 - 0.071 μM) against various cancer cell lines, comparable to established anticancer agents like colchicine .
- Mechanism of Action : These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G(2)/M phase .
Antibacterial Activity
The antibacterial properties of this compound derivatives have also been explored. A recent study highlighted the effectiveness of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds exhibited MIC values as low as 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis, indicating strong antibacterial potential .
- Biofilm Inhibition : These compounds significantly inhibited biofilm formation in bacterial strains, enhancing their therapeutic potential against infections .
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives have been documented, with several studies indicating their ability to inhibit pro-inflammatory enzymes.
Key Findings:
- 5-Lipoxygenase Inhibition : Compounds derived from benzothiazoles showed IC50 values in the sub-micromolar range against the enzyme 5-lipoxygenase, suggesting potential for treating inflammatory conditions .
- Caspase Activation : Biological evaluations indicated that certain derivatives increased the expression of caspases involved in apoptosis, reinforcing their role in cancer therapy .
Comparative Table of Biological Activities
| Biological Activity | Compound Type | IC50 Value | Target Organism/Cell Line |
|---|---|---|---|
| Anticancer | SMART | 0.021 - 0.071 μM | Melanoma, Prostate Cancer |
| Antibacterial | Benzothiazole Derivatives | 8 μg/mL | Staphylococcus aureus, Enterococcus faecalis |
| Anti-inflammatory | Benzothiazole Derivatives | Sub-micromolar | 5-Lipoxygenase |
Case Studies
- SMART Compounds : A study involving SMART compounds provided in vivo evidence supporting their efficacy comparable to FDA-approved antitubulin agents. These compounds were shown to effectively inhibit tumor growth through targeted microtubule disruption .
- Benzothiazole Derivatives : Another study showed that synthesized benzothiazole derivatives demonstrated potent antimicrobial activity against gastrointestinal cancer cells while also exhibiting significant anti-inflammatory effects through caspase activation pathways .
Q & A
Q. What are the standard synthetic routes for 4-Methoxy-2-methylbenzo[d]thiazole, and how can purity be validated?
The synthesis of this compound derivatives typically involves coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under controlled pH and temperature conditions. For example, methoxy-substituted aryl thiazoles are synthesized via cyclization of precursors such as 4-methoxyphenylhydrazine with thiadiazole intermediates, followed by purification via recrystallization (ethanol/water mixtures) . Structural validation employs:
- ¹H/¹³C NMR for confirming substituent positions and ring systems.
- Elemental analysis (C, H, N) to verify stoichiometric ratios.
- HPLC for assessing purity (>95% is typical for bioactive studies) .
Q. What analytical techniques are critical for characterizing thiazole derivatives?
Key techniques include:
- NMR spectroscopy : Distinguishes between regioisomers (e.g., methoxy vs. methyl group positioning).
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-S stretching at ~650 cm⁻¹ in thiazoles) .
- Melting point analysis : Detects impurities; deviations >2°C from literature values suggest incomplete purification .
Q. How are thiazole derivatives screened for preliminary biological activity?
Standard protocols involve:
- In vitro assays : Antimicrobial activity via agar diffusion (MIC values against Staphylococcus aureus or Candida albicans).
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Docking studies : Preliminary binding affinity predictions with targets like EGFR or topoisomerase II using AutoDock Vina .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved?
Discrepancies often arise from:
- Structural heterogeneity : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter solubility and target interactions .
- Assay variability : Differences in cell line sensitivity (e.g., IC₅₀ values may vary 10-fold between MCF-7 and HepG2 cells).
- Multi-target effects : Thiazoles can modulate enzymes like PI3K or protein kinases, leading to off-target outcomes .
Resolution : Use orthogonal assays (e.g., SPR for binding kinetics) and meta-analyses of structure-activity relationships (SAR) .
Q. What strategies optimize the reaction yield of this compound derivatives?
Key factors include:
- Catalyst selection : Sodium methoxide in DMSO improves cyclization efficiency compared to weaker bases .
- Solvent polarity : Ethanol/water mixtures enhance crystallinity, reducing side-product formation.
- Temperature control : Reflux at 80–90°C minimizes thermal degradation of methoxy groups .
Example: Substituting glacial acetic acid with propionic acid increased yields from 58% to 72% in thiazolidine syntheses .
Q. What mechanistic insights explain the biosynthesis of the thiazole moiety in related compounds?
In eukaryotic systems (e.g., Saccharomyces cerevisiae), the thiazole synthase THI4 utilizes NAD to generate ADP-ribose intermediates, with radical-AdoMet (S-adenosylmethionine) enzymes facilitating C-S bond formation via 5′-deoxyadenosyl radicals. Mutational studies (e.g., C204A in THI4) confirm the irreplaceable role of cysteine residues in sulfur mobilization .
Q. How do electronic effects of the methoxy group influence thiazole reactivity?
The methoxy group’s electron-donating nature:
- Enhances nucleophilicity at the thiazole sulfur, improving cross-coupling efficiency in Suzuki reactions.
- Reduces oxidation susceptibility : Methoxy-substituted thiazoles show slower degradation under UV light compared to nitro analogs .
- Modulates HOMO/LUMO levels : DFT calculations reveal a 0.3 eV decrease in HOMO energy, enhancing stability in photochemical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
